CBR-470-1 -

CBR-470-1

Catalog Number: EVT-7966796
CAS Number:
Molecular Formula: C14H20ClNO4S2
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CBR-470-1 involves a multi-step chemical process that builds upon a cyclic sulfone scaffold. The synthetic route typically includes the following steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo transformations to form the cyclic sulfone backbone.
  2. Functionalization: Key functional groups are introduced to enhance the compound's biological activity and selectivity for PGK1.
  3. Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity suitable for biological assays.

Detailed synthetic methods can be found in literature such as Bollong et al., which describes both CBR-470-1 and its analogs, outlining specific conditions and yields achieved during synthesis .

Molecular Structure Analysis

CBR-470-1 has a well-defined molecular structure characterized by its cyclic sulfone core and isobutylamine substitution. The compound's molecular formula is C14H19N3O2SC_{14}H_{19}N_{3}O_{2}S with a molecular weight of approximately 295.38 g/mol.

Structural Features:

  • Cyclic Sulfone: This feature contributes to the compound's stability and reactivity.
  • Isobutylamine Group: Enhances lipophilicity, facilitating cell membrane penetration.
  • Functional Groups: The presence of nitrogen and oxygen atoms indicates potential for hydrogen bonding, which may play a role in its interaction with biological targets.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CBR-470-1 .

Chemical Reactions Analysis

CBR-470-1 primarily acts through inhibition of PGK1, leading to altered glycolytic flux and increased levels of methylglyoxal. The compound interacts with PGK1, preventing it from catalyzing the conversion of 1,3-diphosphoglycerate to 3-phosphoglycerate.

Key Reactions:

  • Inhibition of PGK1: CBR-470-1 binds non-covalently to PGK1, inhibiting its enzymatic activity.
  • Induction of High Molecular Weight KEAP1: Treatment with CBR-470-1 results in the formation of high molecular weight KEAP1 complexes, indicative of altered protein interactions within the Nrf2 signaling pathway .

These reactions highlight CBR-470-1's role in modulating metabolic pathways and cellular stress responses.

Mechanism of Action

The mechanism by which CBR-470-1 exerts its effects is primarily through modulation of the Nrf2 pathway via inhibition of PGK1:

  1. Inhibition of Glycolysis: By inhibiting PGK1, CBR-470-1 disrupts normal glycolytic function, leading to an accumulation of glycolytic intermediates like 1,3-bisphosphoglycerate.
  2. Activation of Nrf2: The disruption in glycolysis leads to increased oxidative stress within cells, promoting Nrf2 activation. Activated Nrf2 translocates to the nucleus and induces expression of cytoprotective genes such as NQO1 and HMOX1.
  3. Formation of High Molecular Weight KEAP1: The compound facilitates the formation of modified KEAP1 complexes that stabilize Nrf2, enhancing its transcriptional activity .

This mechanism underscores the potential therapeutic applications of CBR-470-1 in conditions associated with oxidative stress.

Physical and Chemical Properties Analysis

CBR-470-1 exhibits several notable physical and chemical properties:

Properties:

  • Solubility: Generally soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Analytical Data:

Properties such as melting point, boiling point, and partition coefficient (logP) are critical for understanding its behavior in biological systems and can be determined through standard protocols like high-performance liquid chromatography (HPLC) and other analytical methods .

Applications

CBR-470-1 has significant implications in various scientific fields:

Potential Applications:

  • Neuroprotection: Demonstrated protective effects against neuronal apoptosis in models of neurodegeneration.
  • Cancer Research: Its ability to modulate glycolysis may offer insights into cancer metabolism and therapeutic resistance.
  • Cardiovascular Studies: Recent studies indicate potential benefits in protecting cardiomyocytes from ischemic injury through inhibition of apoptosis pathways .
Mechanistic Insights into CBR-470-1-Mediated Pathway Modulation

Target Enzyme Inhibition: PGK1 as a Central Node

Phosphoglycerate Kinase 1 (PGK1) occupies a critical position in glycolysis, catalyzing the first ATP-generating step by transferring a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP. This reaction yields 3-phosphoglycerate (3-PG) and ATP, positioning PGK1 as a central regulator of glycolytic flux and energy homeostasis. CBR-470-1 emerges as a selective chemical inhibitor of PGK1, disrupting this metabolic node to trigger cascading effects on cellular stress response pathways [1] [6].

Table 1: Biochemical Properties of PGK1 Inhibition by CBR-470-1

ParameterValue/CharacteristicExperimental Context
Binding Affinity (Kd)99.08 nM (DC-PGKI analog)Isothermal Titration Calorimetry
Inhibition MechanismATP-competitiveEnzyme Kinetics
EC₅₀ (NRF2 Activation)~1 μMIMR32 ARE-LUC Reporter Assay
Glycolytic Impact↑ Upstream metabolites (1,3-BPG, GAP); ↓ 3-PG, LactateTargeted Metabolomics (IMR32)

Structural Determinants of PGK1 Inhibition by CBR-470-1

Biophysical studies reveal that CBR-470-1 binds within the nucleotide-binding pocket of PGK1, exploiting specific structural motifs critical for its inhibitory action. Photoaffinity labeling using the probe CBR-470-PAP (modified with biotin and diazirine) confirmed direct engagement with PGK1, with competition assays demonstrating specificity [2] [6]. Structural modeling suggests key interactions:

  • Nucleotide-Binding Domain Engagement: The sulfone and chlorophenyl groups of CBR-470-1 form hydrophobic contacts with residues lining the ADP-binding cleft, displacing the natural co-substrate.
  • Conformational Restriction: Binding stabilizes PGK1 in a closed conformation, hindering the hinge-bending motion essential for substrate turnover between its N-terminal (1,3-BPG binding) and C-terminal (ADP binding) domains [6] [8].
  • Allosteric Network Disruption: Interaction with residues near the active site perturbs the hydrogen-bonding network involved in catalytic proton transfer, effectively halting phosphotransfer [2].

This precise binding disrupts the enzyme's ability to coordinate substrate transfer and phosphoryl group donation, leading to metabolite accumulation upstream of PGK1.

Allosteric vs. Competitive Inhibition Dynamics in Glycolytic Flux Disruption

CBR-470-1 functions primarily as a competitive inhibitor with respect to ATP, as evidenced by kinetic assays where increasing ATP concentrations diminish inhibitor efficacy while 1,3-BPG levels remain unaffected [5] [10]. This competitive dynamic directly impedes the ATP-generating capacity of glycolysis. However, its effects extend beyond simple occupancy:

  • Pseudoduct Formation: Inhibition traps 1,3-BPG, a highly reactive electrophile. This metabolite readily decomposes non-enzymatically to methylglyoxal (MGO) and 3-phosphoglycerate, bypassing the enzymatic step [6].
  • Substrate Channeling Disruption: PGK1 facilitates metabolite channeling within the glycolytic complex. Inhibition disrupts this efficiency, causing leakage of reactive intermediates like glyceraldehyde-3-phosphate (GAP) and 1,3-BPG into the cellular milieu [10].
  • Feedback on Upstream Enzymes: Accumulation of 1,3-BPG and GAP exerts product inhibition on glyceraldehyde-3-phosphate dehydrogenase (GAPDH), creating a bottleneck that further throttles glycolytic flux [2] [6].

Consequently, CBR-470-1 transforms PGK1 from a metabolic facilitator into a metabolic block, fundamentally reprogramming central carbon flow.

Metabolic Reprogramming via PGK1-Dependent ATP/Redox Balance Alterations

Inhibition of PGK1 by CBR-470-1 triggers profound metabolic shifts with significant bioenergetic and redox consequences:

  • ATP Crisis: By blocking the first ATP-producing step in glycolysis, CBR-470-1 acutely reduces cytosolic ATP generation. This is particularly impactful in cells reliant on glycolysis, such as neurons under oxidative stress or activated immune cells [1] [5].
  • Reductive Stress & MGO Surge: The blockade leads to accumulation of upstream glycolytic intermediates. Critically, the non-enzymatic decomposition of trapped 1,3-BPG and instability of dihydroxyacetone phosphate (DHAP) and GAP significantly elevate cellular methylglyoxal (MGO) levels – a highly reactive α-dicarbonyl metabolite [2] [6].
  • Pentose Phosphate Pathway (PPP) Shunt: Reduced glycolytic flux at PGK1 diverts glucose-6-phosphate (G6P) towards the oxidative PPP. This increases NADPH production, bolstering antioxidant capacity (e.g., glutathione regeneration) but also providing reducing equivalents for anabolic processes [10].

Table 2: Metabolic Consequences of PGK1 Inhibition by CBR-470-1

Metabolic ParameterDirection of ChangeConsequenceDetection Method
1,3-BPG / GAP↑↑↑Precursors for Methylglyoxal (MGO) formationLC-MS/MS Metabolomics [6]
3-Phosphoglycerate / Lactate↓↓Reduced glycolytic outputNMR Spectroscopy / Enzymatic Assay
Methylglyoxal (MGO)↑↑↑KEAP1 modification, Protein glycationHPLC, N-acetylcysteine trapping
NADPH/NADP+ RatioEnhanced antioxidant capacityFluorescent Biosensors
ATP/ADP Ratio (Cytosol)↓↓Energy stress, AMPK activation potentialLuciferase Assay

The surge in MGO is not merely a byproduct but the key mechanistic link to NRF2 activation. MGO acts as an endogenous electrophilic signal. It selectively modifies KEAP1, the primary cytosolic repressor of NRF2, forming a novel post-translational modification (PTM) termed a methylimidazole crosslink (MICA) between proximal cysteine 151 (C151) and arginine 135 (R135) within the KEAP1 BTB domain [2] [6]. This MICA modification:

  • Induces KEAP1 Dimerization: The crosslink promotes conformational changes favoring KEAP1 homodimerization, sterically hindering its ability to bind NRF2 and target it for ubiquitin-mediated proteasomal degradation.
  • Stabilizes NRF2 Protein: Freed NRF2 escapes degradation, accumulates in the cytosol, and translocates to the nucleus.
  • Activates ARE Transcription: Nuclear NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs), driving the transcription of cytoprotective genes (e.g., HMOX1, NQO1, GCLC, GCLM, SLC7A11) [1] [2] [6].

Therefore, CBR-470-1 reprograms metabolism not just to impede energy production, but to actively initiate a comprehensive cytoprotective response through metabolically induced PTM of a key sensor protein. This positions PGK1 inhibition as a unique strategy to harness endogenous metabolic stress for therapeutic antioxidant gain, particularly relevant in contexts like neurodegeneration (MPP+ models) or inflammation [1] [5] [6].

Properties

Product Name

CBR-470-1

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine

Molecular Formula

C14H20ClNO4S2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C14H20ClNO4S2/c1-10(2)7-16-13-8-21(17,18)9-14(13)22(19,20)12-5-3-11(15)4-6-12/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14-/m0/s1

InChI Key

NFEQFEDSWINARK-KBPBESRZSA-N

SMILES

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.